N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-{[(7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H24ClN5O7S and its molecular weight is 682.1. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Compounds with intricate structures similar to the query chemical have been synthesized through various methods, including Multicomponent Cyclocondensation Reactions (MCRs), which are significant for generating diverse heterocyclic compounds with potential biological activities. For example, the synthesis of pyrimidin-2-thione derivatives and their further transformation into fused thiazolo[3,2-a]pyrimidines demonstrates the utility of these methods in creating complex molecules (Mahmoud & El-Shahawi, 2008).
Biological Activities
Several studies focus on the antimicrobial, anti-inflammatory, and analgesic properties of compounds bearing resemblance to the query molecule. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone have been shown to exhibit significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Additionally, pyrazoles and triazoles bearing a 6,8-dibromo-2-methylquinazoline moiety were prepared and evaluated for their analgesic activity, underscoring the potential therapeutic applications of these compounds (Saad, Osman, & Moustafa, 2011).
Antimicrobial and Antioxidant Potential
The exploration of antimicrobial and antioxidant potentials is a common theme in the research of complex heterocyclic compounds. New pyrimidine derivatives, for instance, have been synthesized and tested for their in vitro antibacterial activities against various bacterial strains, showing potent inhibitory action. These compounds have also been evaluated for their antioxidant potential, revealing their ability to scavenge radicals efficiently (Kumar, Sharma, Kumari, & Kalal, 2011).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H24ClN5O7S/c35-22-6-8-30-37-23(10-31(41)39(30)15-22)16-48-34-38-25-12-29-28(46-18-47-29)11-24(25)33(43)40(34)14-19-1-4-21(5-2-19)32(42)36-13-20-3-7-26-27(9-20)45-17-44-26/h1-12,15H,13-14,16-18H2,(H,36,42) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAKTBTXQXPFQD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC(=O)N8C=C(C=CC8=N7)Cl)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H24ClN5O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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